(R)-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate
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Overview
Description
®-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate typically involves the reaction of pyrimidine derivatives with piperidine. One common method involves the use of tert-butyl chloroformate as a protecting group for the piperidine nitrogen. The reaction is carried out under reflux conditions in the presence of a base such as sodium methoxide in butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
Its ability to interact with biological targets makes it a useful tool in drug discovery and development .
Medicine
In medicine, ®-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .
Industry
In the industrial sector, the compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it suitable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities, including antiproliferative and antimicrobial effects.
Piperidine derivatives: Compounds like (S)-ethyl piperidine-3-carboxylate are used in chiral optimization and have significant pharmacological applications.
Uniqueness
®-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring with a pyrimidine moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H22N4O2 |
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Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(pyrimidin-2-ylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-4-6-11(10-18)17-12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,15,16,17)/t11-/m1/s1 |
InChI Key |
UZMUBCWRNOHDJI-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=NC=CC=N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC=N2 |
Origin of Product |
United States |
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